An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine makes it an effective bioisostere for the adenine core of adenosine triphosphate (ATP), allowing indazole-based molecules to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][2] This inherent biological activity has cemented the indazole nucleus as a "privileged scaffold" in drug discovery.[3]
Within this important class of molecules, 4-Bromo-2,5-dimethyl-2H-indazole (CAS: 1159511-86-0) emerges as a particularly valuable synthetic intermediate.[4][5] Its specific substitution pattern—a bromine atom at the 4-position and methyl groups at the 2- and 5-positions—offers a unique combination of steric and electronic properties, along with strategic handles for further chemical elaboration. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic strategy, structural insights, and its critical role in the development of targeted therapeutics for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
4-Bromo-2,5-dimethyl-2H-indazole is typically supplied as an off-white solid and requires storage at refrigerated temperatures (0-8°C) to ensure its long-term stability.[5] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1159511-86-0 | [6] |
| Molecular Formula | C₉H₉BrN₂ | [6] |
| Molecular Weight | 225.09 g/mol | [6] |
| Appearance | Off-white solid | [5] |
| Purity | ≥ 95% (HPLC) | [5] |
| Canonical SMILES | CC1=C(C2=CN(N=C2C=C1)C)Br | [6] |
| Storage | Store at 0-8°C | [5] |
Molecular Structure and Conformation
The structure of 4-Bromo-2,5-dimethyl-2H-indazole features a planar bicyclic indazole core. X-ray crystallographic studies of analogous substituted 2H-indazoles, such as 2,3-Dimethyl-6-nitro-2H-indazole, confirm the planarity of the fused ring system.[7] This planarity is crucial for facilitating π–π stacking interactions in the solid state and within biological targets like the ATP-binding pocket of kinases.[7][8]
In the crystal lattice of related indazoles, molecules are often linked by weak intermolecular forces, such as C-H···O or C-H···N hydrogen bonds, and π–π contacts between the aromatic rings, which contribute to the overall stability of the crystal structure.[7][8] The centroid-centroid distances for these π–π interactions are typically in the range of 3.6 to 3.9 Å.[7][8] It is highly probable that 4-Bromo-2,5-dimethyl-2H-indazole exhibits similar solid-state structural characteristics.

Synthesis of 4-Bromo-2,5-dimethyl-2H-indazole
While a specific, dedicated synthesis for 4-Bromo-2,5-dimethyl-2H-indazole is not extensively documented in peer-reviewed literature, a highly effective and versatile method for the preparation of 2H-indazoles has been established: a copper-catalyzed, one-pot, three-component reaction.[9][10] This approach offers high functional group tolerance and is amenable to creating a diverse library of substituted indazoles.
The proposed synthesis for 4-Bromo-2,5-dimethyl-2H-indazole would logically start from 2,4-dibromo-5-methylbenzaldehyde, methylamine, and sodium azide. The causality behind this choice is the strategic formation of the pyrazole ring onto the pre-functionalized benzene core.
Proposed Experimental Protocol
Reaction: One-pot synthesis of 4-Bromo-2,5-dimethyl-2H-indazole
Reagents:
-
2,4-dibromo-5-methylbenzaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or similar ligand
-
Cesium Carbonate (Cs₂CO₃) or other suitable base
-
Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (CuI, ~10 mol%) and a suitable ligand like DMEDA (~20 mol%).
-
Reagent Addition: Add 2,4-dibromo-5-methylbenzaldehyde (1.0 equiv), sodium azide (NaN₃, ~2.0 equiv), and the base (e.g., Cs₂CO₃, ~2.0 equiv).
-
Solvent and Amine: Add anhydrous DMSO to the flask, followed by the slow addition of methylamine ( ~1.5 equiv).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to approximately 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Rationale: The high temperature is necessary to drive the copper-catalyzed C-N and N-N bond formations.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with water.
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2,5-dimethyl-2H-indazole.
Spectroscopic Characterization (Predicted)
While experimental spectra are not published, the structure of 4-Bromo-2,5-dimethyl-2H-indazole allows for a confident prediction of its key spectroscopic features.
| Data Type | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (~7.0-7.8 ppm). - N-Methyl Protons: A singlet at ~4.0-4.3 ppm. - Aryl-Methyl Protons: A singlet at ~2.3-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~110-145 ppm. The carbon attached to the bromine will be downfield shifted. - N-Methyl Carbon: A signal around ~35-40 ppm. - Aryl-Methyl Carbon: A signal around ~15-20 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peaks at m/z 225.0 and 227.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |
| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹) - C=C and C=N stretching in the aromatic system (~1450-1620 cm⁻¹) - C-N stretching (~1300-1350 cm⁻¹) - C-Br stretching (typically < 700 cm⁻¹) |
Applications in Medicinal Chemistry and Drug Discovery
The primary value of 4-Bromo-2,5-dimethyl-2H-indazole lies in its role as a versatile building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[1][4]
The Indazole Scaffold as a Kinase Inhibitor
Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The indazole core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.
The substituents on the indazole ring are crucial for achieving potency and selectivity. The bromine atom at the 4-position of 4-Bromo-2,5-dimethyl-2H-indazole is a particularly strategic feature. It serves as a versatile synthetic handle for introducing a wide variety of chemical groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to systematically probe the solvent-exposed regions of the kinase active site to optimize inhibitor binding and pharmacokinetic properties. The methyl groups at the 2- and 5-positions provide steric bulk and lipophilicity, which can influence binding affinity and cell permeability.
Several FDA-approved kinase inhibitors, such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor), feature a substituted indazole core, underscoring the clinical success of this scaffold.[1][11] Pazopanib, for instance, contains a (2,3-dimethyl-2H-indazol-6-yl)methylamino group, highlighting the importance of dimethyl-indazole derivatives in achieving potent kinase inhibition.[11]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labshake.com [labshake.com]
- 6. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
